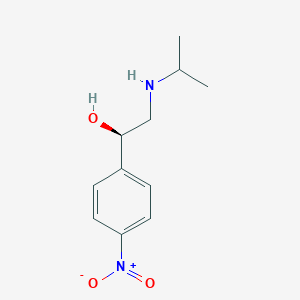![molecular formula C10H10BrNO2S B13575683 3-({3-Bromobicyclo[1.1.1]pentan-1-yl}sulfonyl)pyridine](/img/structure/B13575683.png)
3-({3-Bromobicyclo[1.1.1]pentan-1-yl}sulfonyl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-({3-Bromobicyclo[111]pentan-1-yl}sulfonyl)pyridine is a compound that features a unique bicyclo[111]pentane structure, which is known for its high strain and reactivity
Vorbereitungsmethoden
The synthesis of 3-({3-Bromobicyclo[1.1.1]pentan-1-yl}sulfonyl)pyridine typically involves the reaction of 3-bromobicyclo[1.1.1]pentane with a sulfonyl chloride derivative in the presence of a base. The reaction conditions often require careful control of temperature and solvent to ensure high yield and purity. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost and efficiency.
Analyse Chemischer Reaktionen
3-({3-Bromobicyclo[1.1.1]pentan-1-yl}sulfonyl)pyridine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The bromine atom in the bicyclo[1.1.1]pentane structure can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
3-({3-Bromobicyclo[1.1.1]pentan-1-yl}sulfonyl)pyridine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: Its unique structure makes it a candidate for studying molecular interactions and enzyme inhibition.
Industry: Used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.
Wirkmechanismus
The mechanism by which 3-({3-Bromobicyclo[1.1.1]pentan-1-yl}sulfonyl)pyridine exerts its effects involves its interaction with molecular targets through its sulfonyl and bromine groups. These interactions can lead to the inhibition of enzymes or the modification of biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 3-({3-Bromobicyclo[1.1.1]pentan-1-yl}sulfonyl)pyridine include:
2-({3-Bromobicyclo[1.1.1]pentan-1-yl}sulfonyl)thiophene: This compound has a thiophene ring instead of a pyridine ring.
({3-Bromobicyclo[1.1.1]pentan-1-yl}difluoromethyl)trimethylsilane: This compound features a difluoromethyl group and a trimethylsilane group.
The uniqueness of 3-({3-Bromobicyclo[111]pentan-1-yl}sulfonyl)pyridine lies in its combination of the bicyclo[11
Eigenschaften
Molekularformel |
C10H10BrNO2S |
|---|---|
Molekulargewicht |
288.16 g/mol |
IUPAC-Name |
3-[(3-bromo-1-bicyclo[1.1.1]pentanyl)sulfonyl]pyridine |
InChI |
InChI=1S/C10H10BrNO2S/c11-9-5-10(6-9,7-9)15(13,14)8-2-1-3-12-4-8/h1-4H,5-7H2 |
InChI-Schlüssel |
NSJRLPKEORZLOE-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2(CC1(C2)Br)S(=O)(=O)C3=CN=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Bromo-7-chloro-5-ethylpyrazolo[1,5-a]pyrimidine](/img/structure/B13575620.png)
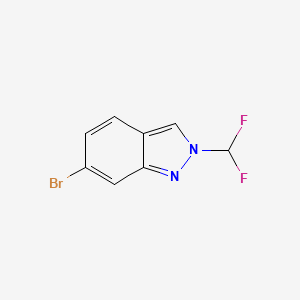
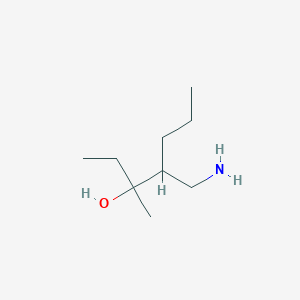
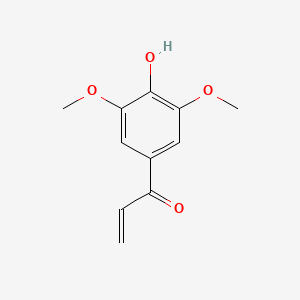
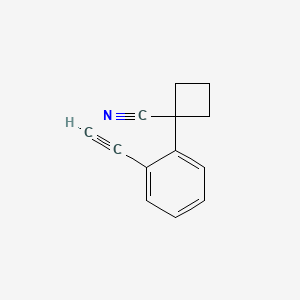
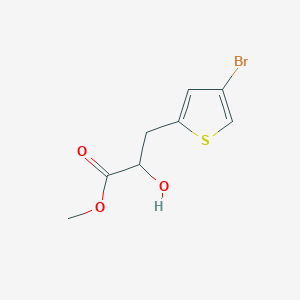
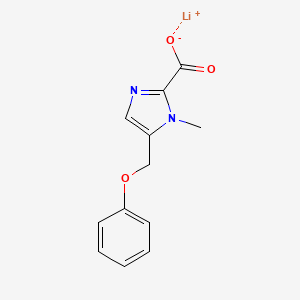

![(1R,2R,5S,6S)-2,5-dibromo-9-oxabicyclo[4.2.1]nonane,endo](/img/structure/B13575666.png)
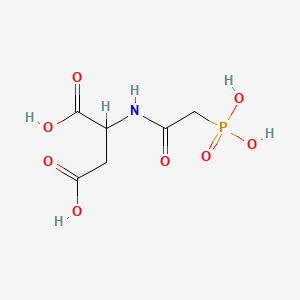
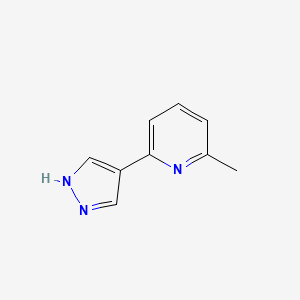
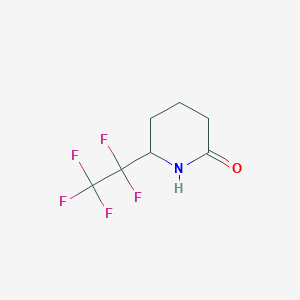
![3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-methylpropan-1-amine](/img/structure/B13575675.png)
